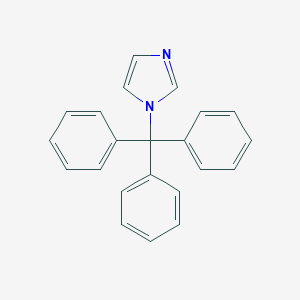

1-Tritylimidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZDCTUDQYGYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347130 | |

| Record name | 1-Trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-97-3 | |

| Record name | Dechloroclotrimazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triphenylmethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLOROCLOTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Tritylimidazole introduction for organic synthesis

An In-depth Technical Guide to 1-Tritylimidazole in Organic Synthesis

Introduction

This compound, a cornerstone in modern organic synthesis, serves as a pivotal intermediate and protecting group for the imidazole functional group. Characterized by the bulky triphenylmethyl (trityl) group attached to a nitrogen atom of the imidazole ring, this compound offers enhanced stability, reactivity, and solubility, making it an invaluable tool in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The trityl group's unique properties, especially its steric bulk and acid lability, allow for the strategic and selective protection of the imidazole nitrogen in histidine and other imidazole-containing molecules, which is critical in peptide and medicinal chemistry.[3]

This technical guide provides a comprehensive overview of this compound, covering its synthesis, core features as a protecting group, key reactions, and deprotection protocols. Detailed experimental procedures, quantitative data, and process diagrams are presented to support researchers, scientists, and drug development professionals in its practical application.

Core Features of the N-Trityl Protecting Group

The trityl group is a widely utilized protecting group for the imidazole ring due to its distinct chemical properties that enable strategic manipulation during multi-step syntheses.[3]

-

Acid Lability : The bond between the nitrogen and the trityl group is highly susceptible to cleavage under mild acidic conditions.[3] This facile deprotection is driven by the formation of a stable trityl cation intermediate and can be achieved with reagents such as trifluoroacetic acid (TFA) or acetic acid.[3]

-

Stability : The trityl group is robust under basic and neutral conditions. This orthogonality to many other protecting groups allows for selective chemical transformations on other parts of a molecule without disturbing the protected imidazole.[3]

-

Steric Hindrance : The three bulky phenyl rings create significant steric hindrance around the protected nitrogen atom. This feature can influence the regioselectivity and reactivity of subsequent reactions on the imidazole ring or adjacent functional groups.[4]

Synthesis of this compound

The most common method for preparing this compound involves the direct N-alkylation of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.

| Reagent/Parameter | Value/Condition | Purpose | Reference |

| Starting Material | Imidazole | Source of the imidazole ring | [5] |

| Alkylating Agent | Triphenylmethyl chloride (TrCl) | Introduces the trityl group | [5] |

| Base | Sodium Hydride (NaH) | Deprotonates imidazole | [5] |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium | [5] |

| Temperature | Room Temperature | Reaction condition | [5] |

| Reaction Time | 18 hours | Duration for reaction completion | [5] |

| Yield | 83% | Efficiency of the reaction | [5] |

Experimental Protocol: Synthesis of this compound[5]

-

Preparation : Pre-wash sodium hydride (6.5 g, 161.6 mmol, 60% dispersion in mineral oil) with hexane to remove the mineral oil.

-

Reaction Setup : Add imidazole (10.0 g, 146.9 mmol) to the washed sodium hydride in N,N-dimethylformamide (DMF, 200 ml).

-

Addition of Reagent : To this mixture, add triphenylmethyl chloride (41.0 g, 146.9 mmol).

-

Reaction : Stir the reaction mixture at room temperature for 18 hours.

-

Work-up : Pour the mixture onto ice. Filter the solid precipitate that forms.

-

Extraction : Partition the collected solid between water and dichloromethane. Separate the organic phase.

-

Purification : Wash the organic phase with brine, dry it over sodium sulphate, and concentrate it in vacuo to yield this compound (37.8 g, 83%).

-

Characterization : The product can be characterized by 1H NMR (CDCl3) and Mass Spectrometry (ES) m/e 311 [M+H]+.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis: Preparation of Key Intermediates

This compound is not just a protected form of imidazole but also a versatile starting material for producing 4-substituted imidazoles. A prominent example is the synthesis of Nthis compound-4-carboxaldehyde, an important reagent for various pharmaceutical compounds.[6][7]

Synthesis of Nthis compound-4-carboxaldehyde

This synthesis proceeds via the Grignard reaction of N1-trityl-4-iodoimidazole followed by formylation.[6]

| Reagent/Parameter | Value/Condition | Purpose | Reference |

| Starting Material | N1-trityl-4-iodoimidazole | Trityl-protected iodoimidazole | [6] |

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Forms the imidazole anion | [6] |

| Formylating Agent | N-formylpiperidine or DMF | Adds the formyl group | [6] |

| Reaction Time | < 1 hour | Rapid reaction completion | [6] |

| Purification | Flash Chromatography | Isolation of the pure product | [6] |

| Yield | 81% (with N-formylpiperidine) | Efficiency of the reaction | [6] |

| Yield | 77% (with DMF) | Efficiency of the reaction | [6] |

Experimental Protocol: Synthesis of Nthis compound-4-carboxaldehyde[6][8]

-

Anion Generation : React N1-trityl-4-iodoimidazole with Ethylmagnesium Bromide (EtMgBr) to generate the imidazo-4-yl anion.

-

Formylation : Add N-formylpiperidine (or Dimethylformamide) to the reaction mixture.

-

Reaction : Maintain the reaction for under 1 hour.

-

Quenching : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Purification : Purify the resulting product via flash chromatography to obtain Nthis compound-4-carboxaldehyde.

Caption: Synthesis of a key aldehyde intermediate.

Deprotection: Removal of the Trityl Group

The removal of the trityl group is a straightforward process accomplished under mild acidic conditions, regenerating the free imidazole ring. This step is crucial in the final stages of synthesizing the target molecule.[3]

| Reagent/Parameter | Value/Condition | Purpose | Reference |

| Starting Material | N-trityl imidazole derivative | The protected compound | [3] |

| Acidic Reagent | Trifluoroacetic acid (TFA) or 80% Acetic Acid | Cleaves the N-trityl bond | [3] |

| Solvent | Dichloromethane (DCM) | Reaction medium | [3] |

| Work-up | Saturated NaHCO3 wash | Neutralizes the acid | [3] |

General Experimental Protocol: Deprotection of N-Trityl Imidazole[3]

-

Dissolution : Dissolve the N-trityl imidazole derivative in dichloromethane (DCM).

-

Acidification : Add a solution of 1-5% (v/v) trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid to the reaction.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Neutralization : Upon completion, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO3) solution, followed by deionized water and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it to obtain the deprotected imidazole compound.

Caption: The protection-deprotection logic in synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(Triphenylmethyl)imidazole Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

The Trityl Group: A Strategic Guardian in 1-Tritylimidazole Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the precise control of molecular reactivity is paramount. The strategic use of protecting groups is a cornerstone of this control, enabling chemists to selectively mask and unmask reactive functional groups. Among the arsenal of protective moieties, the trityl (triphenylmethyl, Tr) group holds a significant position, especially in the chemistry of nitrogen-containing heterocycles. This technical guide provides a comprehensive exploration of the multifaceted role of the trityl group in 1-Tritylimidazole, a key building block and intermediate in the synthesis of a wide array of complex molecules.

The Pivotal Role of the Trityl Group: More Than Just a Bulky Protector

The attachment of the voluminous trityl group to the N-1 position of the imidazole ring in this compound is a deliberate and strategic choice that imparts a unique combination of properties to the molecule. These properties are instrumental in guiding the course of chemical reactions, ensuring selectivity, and enhancing the practicality of synthetic routes. The core functions of the trityl group in this context can be categorized as follows:

-

Steric Hindrance and Regiochemical Control: The most prominent feature of the trityl group is its sheer size. The three phenyl rings create a sterically congested environment around the N-1 nitrogen of the imidazole ring. This steric bulk is not merely a passive shield but an active director of reactivity. It effectively blocks access to the adjacent C-2 and C-5 positions of the imidazole ring, thereby directing incoming reagents, particularly organometallic bases, to the more accessible C-2 position for deprotonation (lithiation). This regioselective functionalization is a powerful tool for the synthesis of specifically substituted imidazoles, which are prevalent motifs in pharmaceuticals.

-

Acid-Labile Protection: The trityl group is renowned for its lability under acidic conditions. The stability of the triphenylmethyl cation, a resonance-stabilized carbocation, facilitates the facile cleavage of the N-Tr bond. This allows for the deprotection of the imidazole nitrogen under mild acidic conditions, often with high efficiency. This acid sensitivity is a key feature that allows for orthogonal protection strategies in multi-step syntheses, where other protecting groups stable to acid can remain intact.

-

Stability in Basic and Neutral Media: Complementing its acid lability, the trityl group exhibits excellent stability under basic and neutral conditions. This robustness makes this compound a versatile intermediate that can withstand a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents, without premature deprotection.

-

Enhanced Solubility and Crystallinity: The introduction of the large, lipophilic trityl group significantly increases the solubility of the imidazole moiety in common organic solvents. This is a practical advantage in many synthetic procedures, facilitating homogeneous reaction conditions. Furthermore, tritylated compounds, including this compound, often exhibit a higher tendency to crystallize, which can simplify purification by recrystallization.

Quantitative Data on the Trityl Group in Imidazole Protection

The selection of a protecting group is a data-driven decision. The following tables summarize key quantitative data related to the synthesis, deprotection, and physicochemical properties of this compound, providing a basis for comparison with other N-protecting strategies for imidazole.

Table 1: Synthesis and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synthesis Yield | 95.6% | [1] |

| Melting Point | 220-224 °C | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| Solubility (Water) | Insoluble | [1] |

| Solubility (Organic) | Soluble in DMSO (slightly, sonicated), Methanol (slightly, sonicated), DMF | [1] |

Table 2: Comparative Deprotection Conditions for N-Protected Imidazoles

| Protecting Group | Reagent(s) and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |

| Trityl (Tr) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours | >90 | Common and efficient for acid-stable compounds. |

| Trityl (Tr) | 80% aqueous Acetic Acid | Varies | Good | Milder conditions, can be selective in the presence of more acid-labile groups. |

| Boc | NaBH4 in Ethanol at room temperature | Varies | 75-98 | Selective deprotection under reductive conditions. |

| Boc | 0.1 M HCl at 60 °C | 24 hours | Degradation | Demonstrates lability to strong acid and heat.[2] |

| Boc | 0.1 M NaOH at 60 °C | 24 hours | Degradation | Shows some base lability under heating.[2] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the synthesis of this compound, its deprotection, and a key reaction demonstrating the regiochemical control exerted by the trityl group.

Synthesis of this compound

Procedure:

Imidazole (880 g, 12.9 mol) is dissolved in 12 L of dimethylformamide (DMF) and the solution is cooled to below 0 °C. Triethylamine (1308 g, 12.9 mol) is added, and the reaction is maintained at this temperature for 30 minutes. A solution of triphenylchloromethane (3605.0 g, 12.9 mol) in 16 L of DMF is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction system is warmed to 15 °C and stirred for an additional 16 hours. Upon completion, the reaction mixture is poured into water, leading to the precipitation of a large amount of solid. The solid is collected by filtration, and the filter cake is washed with water, drained, and dried to yield N-trityl imidazole as a white solid (3835.1 g, 95.6% yield).[1]

Deprotection of this compound

Procedure using Trifluoroacetic Acid (TFA):

This compound (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To the stirred solution at room temperature, trifluoroacetic acid (TFA, 2.0 - 5.0 equivalents) is added dropwise. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude imidazole can be purified by column chromatography on silica gel or recrystallization.

Regioselective 2-Lithiation and Electrophilic Quench

This protocol illustrates the directing effect of the trityl group for functionalization at the C-2 position of the imidazole ring.

Procedure:

To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (n-BuLi, 1.1 equivalents) is added dropwise. The solution is stirred at -78 °C for 1 hour to ensure complete lithiation at the C-2 position. The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.2 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 2-substituted-1-tritylimidazole can be purified by column chromatography. The trityl group can then be removed under acidic conditions as described in the deprotection protocol to yield the 2-substituted imidazole.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Conclusion

The trityl group in this compound is far more than a simple placeholder. It is a powerful and versatile tool that provides chemists with a high degree of control over the reactivity of the imidazole ring. Its large steric profile is instrumental in directing reactions to specific positions, while its predictable acid lability allows for its timely removal. The stability of this compound under a broad range of other conditions, coupled with its favorable physical properties, solidifies its status as a valuable intermediate in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the role of the trityl group is essential for the rational design of efficient and selective synthetic strategies.

References

1-Tritylimidazole as a Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trityl (triphenylmethyl, Trt) group is a sterically demanding and acid-labile protecting group widely employed in organic synthesis, particularly in the protection of the imidazole moiety of histidine and other imidazole-containing compounds. Its strategic application is crucial in the multi-step synthesis of complex molecules such as peptides and oligonucleotides. This guide provides a comprehensive overview of 1-tritylimidazole, detailing its properties, synthesis, and the experimental protocols for its introduction and removal. Emphasis is placed on quantitative data, stability under various conditions, and its role in orthogonal protection strategies, providing researchers and drug development professionals with a thorough understanding of its practical application.

Core Concepts of the Trityl Protecting Group

The utility of the trityl group for the protection of imidazole nitrogens stems from a combination of its unique structural and chemical properties:

-

Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions. This is driven by the formation of the stable triphenylmethyl cation.[1] This allows for selective deprotection in the presence of other protecting groups that are stable to acid.

-

Stability in Basic and Neutral Conditions: The trityl group is robust in neutral and basic environments, making it compatible with a wide range of reaction conditions and orthogonal to many other protecting groups.[1]

-

Steric Hindrance: The three bulky phenyl rings of the trityl group provide significant steric shielding of the protected imidazole nitrogen. This steric bulk can influence the reactivity of the imidazole ring and neighboring functional groups.[1]

The lability of the trityl group can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, the 4,4'-dimethoxytrityl (DMT) group is significantly more acid-labile than the parent trityl group and is extensively used in oligonucleotide synthesis.[2]

Synthesis of this compound

This compound can be synthesized through the reaction of imidazole with trityl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Introduction of the this compound Protecting Group

The N-tritylation of imidazole-containing substrates follows a similar procedure to the synthesis of this compound itself.

Experimental Protocol: N-Tritylation of an Imidazole Derivative

Materials:

-

Imidazole-containing substrate

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the imidazole-containing substrate (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution.

-

Add trityl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-tritylated product.

Removal of the this compound Protecting Group

The removal of the trityl group is most commonly achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Deprotection of N-Tritylimidazole

Materials:

-

N-tritylimidazole derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-tritylimidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the deprotected imidazole derivative.

Quantitative Data

The efficiency of the introduction and removal of the this compound protecting group is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data.

| Substrate | Protecting Reagent | Base | Solvent | Time | Yield (%) | Reference |

| Imidazole | Trityl Chloride | Triethylamine | DMF | 12-24 h | >90 | [1] |

| Histidine Derivative | Trityl Chloride | DIPEA | DCM | 12 h | 85-95 | [2] |

| 4(5)-Iodoimidazole | Trityl Chloride | Et3N | DMF | - | High | [3] |

| Substrate | Deprotecting Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Tritylimidazole Derivative | 1-5% TFA in DCM | DCM | Room Temp. | 1-2 h | >90 | [1] |

| N-Tritylimidazole Derivative | 80% Acetic Acid | Water/Acetic Acid | Room Temp. | 1-2 h | >90 | [1] |

| 5'-DMT-oligonucleotide | 80% Acetic Acid | Water/Acetic Acid | Room Temp. | 20-30 min | High | [1] |

| Peptide on 2-chlorotrityl resin | 1% TFA in DCM | DCM | Room Temp. | 30 min - 2 h | High | [2] |

Stability and Orthogonal Protecting Group Strategies

The N-trityl group's stability profile makes it a valuable component in orthogonal protecting group strategies, particularly in solid-phase peptide synthesis (SPPS).[4] It is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used for the protection of α-amino groups.[4]

The trityl group can be selectively cleaved under mild acidic conditions that leave other acid-labile groups, such as tert-butyl (tBu) ethers and esters, intact.[5] This orthogonality allows for the selective deprotection of the imidazole side chain of histidine for further modification while the peptide remains attached to the resin and other protecting groups are preserved.

For instance, in the synthesis of a complex peptide, the α-amino group can be protected with Fmoc, the side chains of aspartic acid and glutamic acid with tBu, and the imidazole of histidine with Trt. The Fmoc group can be removed with piperidine, the Trt group with dilute TFA, and finally, the tBu groups and cleavage from the resin can be achieved with a stronger TFA cocktail.

Visualization of Key Processes

Workflow for Protection and Deprotection of Imidazole

Caption: General workflow for the protection and deprotection of an imidazole moiety using a trityl group.

Mechanism of Acid-Catalyzed Deprotection

Caption: Simplified mechanism of the acid-catalyzed cleavage of the N-trityl group from imidazole.

Orthogonal Protecting Group Strategy in Peptide Synthesis

Caption: An example of an orthogonal protecting group strategy in solid-phase peptide synthesis.

Applications in Drug Development

The use of this compound as a protecting group is integral to the synthesis of a wide array of pharmaceutical compounds. Its application in peptide synthesis allows for the precise construction of complex peptide-based drugs.[4] Furthermore, this compound-4-carboxaldehyde is a key intermediate in the synthesis of various substituted imidazoles, which are important scaffolds in medicinal chemistry.[3][6][7][8][9] The ability to selectively protect the imidazole moiety is crucial for the synthesis of histamine receptor antagonists and other imidazole-containing therapeutics.

Conclusion

This compound is a versatile and indispensable protecting group in modern organic synthesis. Its well-defined properties of acid lability and stability to basic and neutral conditions, combined with its steric bulk, provide chemists with a powerful tool for the selective protection of the imidazole functionality. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex and biologically active molecules. The strategic implementation of the trityl group within orthogonal protection schemes will continue to be a cornerstone of efficient and successful synthetic endeavors in the pharmaceutical and biotechnology industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. wiche.edu [wiche.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Trityl-1H-imidazole-4-carbaldehyde | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]

- 9. medchemexpress.com [medchemexpress.com]

The Steric Influence of the 1-Tritylimidazole Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-tritylimidazole group, a bulky N-substituted imidazole derivative, plays a pivotal role in modern organic synthesis and medicinal chemistry. The triphenylmethyl (trityl) group, with its three phenyl rings, imparts significant steric hindrance, profoundly influencing the reactivity, selectivity, and pharmacological activity of the imidazole moiety. This technical guide provides a comprehensive overview of the steric effects of the this compound group, detailing its synthesis, impact on chemical reactions, and applications in drug design and development. Quantitative data are summarized in structured tables, and key experimental protocols are provided to facilitate practical application in the laboratory.

Core Concepts: Steric Hindrance of the this compound Group

The primary characteristic of the this compound group is the substantial steric bulk conferred by the trityl moiety. This steric hindrance arises from the spatial arrangement of the three phenyl rings attached to the nitrogen atom of the imidazole ring. This bulkiness has several important consequences:

-

As a Protecting Group: The trityl group serves as an effective protecting group for the imidazole nitrogen. Its large size shields the nitrogen from participating in unwanted side reactions.[1] It is stable under basic and neutral conditions, allowing for selective manipulations at other parts of a molecule.[1] The N-trityl bond is, however, labile under acidic conditions, permitting its removal when desired.[1]

-

Modulation of Reactivity: The steric bulk of the trityl group can significantly decrease the rate of reactions involving the imidazole ring by sterically hindering the approach of reactants. This effect is crucial in controlling the regioselectivity of certain reactions.

-

Influence on Biological Activity: In medicinal chemistry, the introduction of a bulky trityl group can drastically alter the binding affinity and selectivity of a molecule for its biological target. This can be exploited in drug design to optimize pharmacokinetic and pharmacodynamic properties.

Quantitative Analysis of Steric and Electronic Effects

While a definitive crystal structure for this compound with readily available bond lengths and angles is not found in the searched literature, analysis of related structures and computational estimations can provide insights into its geometry. The steric and electronic parameters of the trityl group and its derivatives are crucial for understanding their reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈N₂ | [2] |

| Molecular Weight | 310.40 g/mol | [3] |

| Melting Point | 220-224 °C | |

| XLogP3-AA | 5.1 | [2] |

Table 2: Relative Rates of Acid-Catalyzed Deprotection of Trityl Ethers

This table illustrates the electronic effect of substituents on the trityl group, which complements its steric properties by influencing the stability of the trityl cation intermediate formed during cleavage.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (in 80% Acetic Acid) |

| Trityl | Tr | 1 (48 hours) |

| Monomethoxytrityl | MMTr | ~10 (2 hours) |

| Dimethoxytrityl | DMTr | ~100 (15 minutes) |

| Trimethoxytrityl | TMTr | ~1000 (1 minute) |

Data adapted from a study on the hydrolysis of trityl-protected uridine derivatives.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound, as well as a general protocol for assessing its impact on receptor binding, are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the N-tritylation of imidazole using trityl chloride.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution.

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Protocol 3: General Competitive Radioligand Binding Assay

This protocol provides a general framework to assess the steric effect of the this compound group on receptor binding affinity.

Materials:

-

Cell membranes or purified receptors of interest.

-

A suitable radioligand with known affinity for the receptor.

-

Unlabeled this compound derivative (test compound).

-

Unlabeled imidazole or a non-tritylated analog (control compound).

-

A known high-affinity ligand for the receptor (for determining non-specific binding).

-

Assay buffer.

-

Wash buffer.

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test and control compounds. Prepare the radioligand and receptor membrane suspension at the desired concentrations in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor (test or control compound at various concentrations), the radioligand, and the membrane/receptor suspension to each well. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known ligand).

-

Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Steric Hindrance and Reaction Pathways

Graphviz diagrams are employed to visualize the logical relationships in the synthesis and deprotection of this compound, as well as its influence on reaction pathways.

References

1-Tritylimidazole Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tritylimidazole derivatives, a class of compounds with significant potential in medicinal chemistry. The bulky trityl group imparts unique properties to the imidazole core, leading to a range of biological activities. This document covers the synthesis, potential therapeutic applications, and mechanisms of action of these derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of available quantitative data. Key signaling pathways associated with the therapeutic targets of this compound derivatives are also visualized to facilitate a deeper understanding of their pharmacological effects.

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and the purine bases of DNA.[1] The versatility of the imidazole ring, with its ability to act as a proton donor and acceptor and to coordinate with metal ions, has made it a privileged structure in drug discovery.[2] The introduction of a trityl (triphenylmethyl) group at the N-1 position of the imidazole ring yields this compound derivatives. The bulky and lipophilic trityl group can significantly influence the physicochemical properties and biological activity of the parent imidazole, often enhancing its therapeutic potential.[3]

One of the most well-known this compound derivatives is clotrimazole, a broad-spectrum antifungal agent.[4][5] This has spurred further research into other derivatives for a variety of therapeutic areas, including cancer and inflammatory diseases. This guide will delve into the synthetic methodologies for preparing these compounds and explore their current and potential applications in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the N-alkylation of imidazole with a trityl halide or a related precursor. The bulky nature of the trityl group can present steric challenges, requiring careful selection of reaction conditions.

General Synthesis of this compound

A common method for the synthesis of the parent this compound involves the reaction of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3660577A - N-trityl-imidazoles as antifungal agents - Google Patents [patents.google.com]

- 5. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]

In-Depth Technical Guide to 1-Tritylimidazole: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tritylimidazole, a key intermediate in organic synthesis, is a derivative of imidazole featuring a bulky trityl (triphenylmethyl) protecting group attached to one of the nitrogen atoms. This substitution enhances the compound's stability and modulates its reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and detailed experimental protocols for the synthesis and characterization of this compound.

Core Properties

The basic physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application in synthesis, and purification.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈N₂ | [1] |

| Molecular Weight | 310.4 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 220-224 °C | [2] |

| Solubility | Insoluble in water. Slightly soluble in DMSO and Methanol with sonication. | [2] |

| Stability | Stable under standard conditions. |

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by the planar imidazole ring and the three-dimensional, propeller-like conformation of the trityl group. The attachment of the bulky trityl group to the nitrogen of the imidazole ring sterically hinders the nitrogen atom and influences the electronic properties of the heterocyclic ring.

Crystal Structure

The crystal structure of this compound has been determined as part of a complex with iron(II). The crystallographic data for the this compound ligand within this complex provides insight into its solid-state conformation.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a | 13.342(7) Å | [3] |

| b | 13.5131(7) Å | [3] |

| c | 13.7025(7) Å | [3] |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 90° | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of imidazole with triphenylmethyl chloride in the presence of a base.[2]

-

Preparation of Reactants : To a solution of imidazole (10.0 g, 146.9 mmol) in 200 mL of dimethylformamide (DMF), add sodium hydride (6.5 g of a 60% dispersion in mineral oil, 161.6 mmol), pre-washed with hexane.

-

Reaction : To the stirring suspension, add triphenylmethyl chloride (41.0 g, 146.9 mmol).

-

Incubation : Stir the reaction mixture at room temperature for 18 hours.

-

Quenching and Precipitation : Pour the reaction mixture onto ice. A solid precipitate will form.

-

Filtration : Collect the precipitate by filtration.

-

Extraction : Partition the solid between water and dichloromethane.

-

Washing and Drying : Wash the organic phase with brine, and then dry it over anhydrous sodium sulphate.

-

Isolation : Concentrate the organic phase in vacuo to yield this compound. The reported yield is approximately 83%.[2]

Characterization Protocols

-

¹H NMR Spectroscopy :

-

Sample Preparation : Dissolve a small amount of this compound in deuterated chloroform (CDCl₃).

-

Instrument : Bruker AC-300 (300 MHz) or equivalent.

-

Internal Standard : Tetramethylsilane (TMS).

-

Expected Chemical Shifts : A multiplet in the range of δ 7.03-7.42 ppm is observed for the protons of the imidazole and trityl groups.[2] A more detailed assignment would show distinct signals for the imidazole protons and the phenyl protons of the trityl group.

-

-

¹³C NMR Spectroscopy :

-

Sample Preparation : Dissolve the sample in a suitable deuterated solvent such as DMSO-d₆.

-

Instrument : A 100 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts : Resonances are expected for the carbons of the imidazole ring and the distinct carbons of the phenyl groups of the trityl substituent.

-

-

Sample Preparation : The spectrum can be obtained using a KBr pellet or as a neat solid with an ATR-FTIR spectrometer.

-

Instrument : Perkin-Elmer FTIR spectrometer or equivalent.

-

Expected Absorptions :

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic rings (imidazole and phenyl) typically appear in the 1600-1450 cm⁻¹ region.

-

C-N stretching vibrations will also be present.

-

-

Ionization Method : Electrospray Ionization (ESI) is a suitable method.[2]

-

Expected Fragmentation : The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 311.[2] The primary fragmentation pathway would likely involve the loss of the trityl group, leading to a significant fragment ion corresponding to the trityl cation.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the structural elucidation and purity assessment of a synthesized batch of this compound.

Conclusion

This technical guide has provided a detailed overview of the core properties, structure, and experimental methodologies related to this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating the effective use and further investigation of this important chemical intermediate.

References

The Dual Nature of 1-Tritylimidazole: A Technical Guide to the Reactivity of its Imidazole Core

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the reactivity of the imidazole core within the 1-Tritylimidazole molecule, a compound of significant interest to researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's electronic and steric properties, which dictate its reaction pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms.

The strategic placement of a bulky trityl (triphenylmethyl) group at the N-1 position of the imidazole ring profoundly influences its chemical behavior. This guide details how this steric hindrance directs reactions to specific positions and how the electronic nature of the imidazole ring is modulated, creating a versatile building block in organic synthesis.

Key Insights into the Reactivity of this compound

The reactivity of the this compound core is characterized by two primary modes of transformation: metallation at the C2 position and electrophilic substitution, which predominantly occurs at the C4 and C5 positions.

1. Metallation and Subsequent Functionalization at C2:

The proton at the C2 position of the imidazole ring is the most acidic, a feature that is exploited for regioselective functionalization. Treatment of this compound with a strong base, such as n-butyllithium, leads to the formation of 2-lithio-1-(triphenylmethyl)imidazole. This highly reactive intermediate can then be quenched with a diverse array of electrophiles to introduce a wide range of substituents at the C2 position. A modern flow chemistry approach has been shown to be particularly efficient for this transformation, offering rapid reaction times and high yields.

2. Electrophilic Aromatic Substitution at C4/C5:

While the imidazole ring is electron-rich and generally reactive towards electrophiles, the bulky trityl group sterically hinders the C2 position. Consequently, electrophilic attack is directed to the C4 and C5 positions. Bromination of this compound, for instance, yields primarily 4-bromo-1-tritylimidazole, with a smaller amount of the 5-bromo isomer, highlighting this regioselectivity.

Due to the potential for the Lewis acid catalysts typically employed in Friedel-Crafts reactions to complex with the basic nitrogen atoms of the imidazole ring, which can lead to deactivation or deprotection, these reactions are less commonly reported for this compound. Similarly, nitration and sulfonation, which require harsh acidic conditions, can lead to the removal of the acid-labile trityl group, complicating the desired substitution on the imidazole core.

Synthesis and Deprotection

The guide provides a detailed, high-yield protocol for the synthesis of this compound from imidazole and trityl chloride. Furthermore, it addresses the crucial step of deprotection, as the trityl group often serves as a temporary protecting group. Acidic conditions, such as treatment with trifluoroacetic acid or acetic acid in methanol, are effective for the removal of the trityl group, liberating the functionalized imidazole.

Quantitative Data Summary

The following tables summarize the yields for the key reactions discussed in this guide, providing a quantitative overview for researchers planning synthetic routes.

| Reaction | Reagents | Product | Yield (%) | Reference |

| Synthesis | Imidazole, Trityl Chloride, Triethylamine | This compound | 95 | [1] |

| Bromination | This compound, Bromine | 4-Bromo-1-tritylimidazole | 75 (with ~10% 5-bromo isomer) | [2] |

| Electrophile | Product (at C2 position) | Yield (%) | Reference |

| Methyl iodide | 2-Methyl-1-tritylimidazole | 94 | [3][4] |

| Ethyl iodide | 2-Ethyl-1-tritylimidazole | 85 | [3][4] |

| Allyl bromide | 2-Allyl-1-tritylimidazole | 82 | [3][4] |

| Benzyl bromide | 2-Benzyl-1-tritylimidazole | 75 | [3][4] |

| Benzaldehyde | Phenyl(1-(triphenylmethyl)-1H-imidazol-2-yl)methanol | 60 | [3][4] |

| Iodine | 2-Iodo-1-tritylimidazole | 65 | [1] |

| N-fluorobenzenesulfonimide (NFSI) | 2-Fluoro-1-tritylimidazole | 40 | [3][4] |

| Deprotection Method | Substrate | Product | Yield (%) | Reference |

| Acetic Acid in Methanol | 2-Iodo-1-tritylimidazole | 2-Iodoimidazole | Not specified | [1] |

| Trifluoroacetic Acid | L-His(Trt)-OMe | L-His-OMe | Not specified | [2] |

Experimental Protocols

Synthesis of this compound: To a vigorously stirred mixture of imidazole (34 g, 0.5 mol) and trityl chloride (140 g, 0.5 mol) in 500 mL of dichloromethane at 0°C, triethylamine (70 mL, 0.5 mol) is added via a dropping funnel over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting white suspension is dissolved by adding 200 mL of water. The dichloromethane is removed in vacuo to yield an off-white slurry in water. The slurry is filtered and dried to form a white cake. The crude product is recrystallized from ethanol to yield this compound as white, needle-like crystals (147 g, 95% yield).[1]

General Procedure for Lithiation and Electrophilic Quench of this compound (Batch): this compound (0.5 g, 1.67 mmol) is dissolved in 10 mL of anhydrous THF in a dry flask under a nitrogen atmosphere and cooled to -78°C. A solution of n-butyllithium (1.6 M, 1.1 mL, 1.75 mmol, 1.05 equiv) is added dropwise. The reaction mixture is stirred at this temperature for 10 minutes and then warmed to -10°C for 30 minutes, during which the solution turns red. The desired electrophile is then added to quench the lithiated intermediate.[1]

Deprotection of C2-Substituted this compound: 100 mg of the 2-substituted-1-tritylimidazole is dissolved in 5 mL of methanol in a sealed vial. 0.25 mL of glacial acetic acid is added, and the reaction is heated at 60°C for 12 hours. After cooling to room temperature, the volatile components are removed under reduced pressure to yield the deprotected 2-substituted imidazole.[1]

Visualizing Reaction Pathways

To further clarify the reactivity of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

This technical guide serves as a critical resource for chemists, offering a detailed roadmap for the strategic use of this compound in the synthesis of complex molecules and novel therapeutic agents. The presented data and protocols are intended to facilitate reproducible and efficient research in this important area of organic chemistry.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

1-Tritylimidazole: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a multitude of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[1][2] Among the various derivatives of imidazole, 1-tritylimidazole has emerged as a particularly valuable building block. The bulky trityl (triphenylmethyl) group not only serves as a robust protecting group for the imidazole nitrogen but also imparts unique steric and electronic properties that can be strategically exploited in multi-step syntheses.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its application in the construction of complex medicinal compounds.

Core Properties of this compound

This compound is a white to light yellow crystalline powder, characterized by its high stability under neutral and basic conditions.[3] This stability, coupled with the trityl group's lability in acidic environments, allows for selective deprotection, a crucial feature in complex synthetic routes.[4]

| Property | Value | Reference |

| Molecular Formula | C22H18N2 | [3] |

| Molecular Weight | 310.4 g/mol | [3] |

| Melting Point | 220 - 224 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Insoluble in water | [5] |

| CAS Number | 15469-97-3 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of imidazole with trityl chloride in the presence of a base. Two common protocols are detailed below.

Protocol 1: Synthesis using Sodium Hydride

This protocol utilizes the strong base sodium hydride to deprotonate imidazole, followed by nucleophilic substitution with triphenylmethyl chloride.

Experimental Protocol:

-

To a solution of imidazole (10.0 g, 146.9 mmol) in 200 ml of dimethylformamide (DMF), add sodium hydride (6.5 g, 161.6 mmol, 60% dispersion in mineral oil, pre-washed with hexane).

-

Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the mixture onto ice to precipitate the product.

-

Filter the solid precipitate and partition it between water and dichloromethane.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to obtain the final product.[6]

| Reactant | Moles | Mass/Volume | Yield (%) |

| Imidazole | 146.9 mmol | 10.0 g | 83 |

| Sodium Hydride | 161.6 mmol | 6.5 g | |

| Triphenylmethyl chloride | 146.9 mmol | 41.0 g | |

| DMF | - | 200 ml |

Protocol 2: Synthesis using Triethylamine

This method employs a milder organic base, triethylamine, and offers a high yield.

Experimental Protocol:

-

Dissolve imidazole (880 g, 12.9 mol) in 12 L of DMF and cool the solution to below 0°C.

-

Add triethylamine (1308 g, 12.9 mol) and maintain the reaction for 30 minutes.

-

Slowly add a DMF solution of triphenylchloromethane (3605.0 g, 12.9 mol in 16 L of DMF) dropwise at 0°C.

-

After the addition is complete, warm the reaction system to 15°C and continue stirring for 16 hours.

-

Pour the reaction mixture into water to precipitate the solid product.

-

Collect the solid by filtration, wash the filter cake with water, drain, and dry to afford N-trityl imidazole.[5]

| Reactant | Moles | Mass/Volume | Yield (%) |

| Imidazole | 12.9 mol | 880 g | 95.6 |

| Triethylamine | 12.9 mol | 1308 g | |

| Triphenylchloromethane | 12.9 mol | 3605.0 g | |

| DMF | - | 28 L |

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antifungal agents, histamine receptor antagonists, and kinase inhibitors.[3][7]

Synthesis of Clotrimazole

Clotrimazole, a widely used antifungal medication, can be synthesized using a derivative of this compound. The synthesis involves the reaction of 2-chlorotriphenylmethylchloride with imidazole in the presence of triethylamine.[8]

Experimental Workflow for Clotrimazole Synthesis:

Caption: Synthetic pathway for Clotrimazole.

Role in the Synthesis of Kinase and Histamine Receptor Modulators

The imidazole core is a key pharmacophore in many kinase inhibitors and histamine receptor antagonists. This compound and its derivatives, such as 1-trityl-1H-imidazole-4-carbaldehyde, provide a versatile platform for the synthesis of these complex molecules.[7][9] The trityl group allows for regioselective functionalization of the imidazole ring, enabling the introduction of various substituents to modulate biological activity.

Signaling Pathways Modulated by Imidazole-Containing Drugs

Many drugs derived from imidazole building blocks target specific signaling pathways involved in disease. Two prominent examples are the p38 MAPK pathway, often targeted by anti-inflammatory agents, and the histamine receptor signaling pathway, modulated by antihistamines.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammatory responses.[10] Imidazole-containing compounds have been developed as inhibitors of p38 MAPK for the treatment of inflammatory diseases.

p38 MAPK Signaling Pathway Diagram:

Caption: Overview of the p38 MAPK signaling cascade.

Histamine Receptor Signaling Pathway

Histamine receptors, particularly H1 and H3 receptors, are G-protein coupled receptors that mediate a variety of physiological responses.[1] Antagonists of these receptors, often containing an imidazole scaffold, are used to treat allergies and other conditions.

Histamine H3 Receptor Signaling Pathway Diagram:

Caption: Simplified Histamine H3 receptor signaling.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a unique combination of stability, reactivity, and steric influence. Its utility in the synthesis of diverse and complex bioactive molecules is well-established. A thorough understanding of its properties, synthetic routes, and applications, as outlined in this guide, is essential for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. The strategic use of this compound will undoubtedly continue to fuel innovation in drug design for years to come.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 1-Tritylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Tritylimidazole, a molecule of significant interest in organic synthesis and medicinal chemistry.[1] The document focuses on the theoretical and computational approaches used to elucidate its structural, spectroscopic, and electronic properties. By integrating experimental data with computational modeling, researchers can gain a profound understanding of the molecule's behavior, which is crucial for applications in drug design and materials science.

Synthesis and Molecular Structure

This compound is synthesized as a stable compound, valuable for various pharmaceutical and agrochemical applications due to its reactivity and ability to enhance solubility in reactions.[1] The trityl group (triphenylmethyl) is a bulky protective group that influences the molecule's steric and electronic properties.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is detailed below.[2]

Materials:

-

Imidazole (10.0 g, 146.9 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol)

-

Triphenylmethylchloride (41.0 g, 146.9 mmol)

-

Dimethylformamide (DMF) (200 ml)

-

Hexane (for washing sodium hydride)

-

Dichloromethane

-

Brine

-

Sodium sulphate

-

Ice

Procedure:

-

Pre-wash the sodium hydride with hexane to remove the mineral oil.

-

Add the washed sodium hydride to a solution of imidazole in 200 ml of DMF.

-

To this mixture, add triphenylmethylchloride.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the mixture onto ice to precipitate the solid product.

-

Filter the precipitate and partition it between water and dichloromethane.

-

Separate the organic phase, wash it with brine, and dry it over sodium sulphate.

-

Concentrate the solution in vacuo to yield the final product, this compound.[2]

The reaction typically yields around 83% of the title compound.[2]

Molecular Structure Visualization

The three-dimensional structure of this compound, characterized by the planar imidazole ring attached to the bulky, tetrahedral trityl group, is fundamental to its chemical behavior.

Computational Modeling Workflow

Computational chemistry provides indispensable tools for predicting and analyzing the properties of molecules like this compound.[3] Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies due to its balance of accuracy and computational cost.[4]

General Computational Protocol

The theoretical investigation of this compound typically follows a standardized workflow, starting from structure optimization to property calculation.

Methodology:

-

Structure Optimization: The initial molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-311G+(d,p).[5][6] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7] These frequencies can be compared with experimental FT-IR spectra.

-

Spectroscopic Prediction:

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to identify electron-rich and electron-deficient regions, which are indicative of reactive sites for electrophilic and nucleophilic attack.[8]

-

Spectroscopic and Electronic Properties

The combination of experimental and computational spectroscopy is a powerful approach for structural elucidation. Theoretical calculations provide a basis for assigning experimental signals and understanding the underlying molecular vibrations and electronic transitions.

Vibrational Analysis (FT-IR)

While a specific experimental FT-IR spectrum for this compound is not detailed in the cited literature, computational methods can predict the vibrational modes. The table below presents representative vibrational frequencies for key functional groups found in similar imidazole derivatives, comparing theoretical (DFT) and experimental values to illustrate the typical level of agreement.

| Functional Group | Experimental Frequency (cm⁻¹) (Representative) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Vibrational Mode |

| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | Stretching |

| Imidazole C=N Stretch | 1620 - 1580 | ~1600 | Stretching |

| Aromatic C=C Stretch | 1600 - 1450 | ~1550 - 1480 | Ring Stretching |

| C-N Stretch | 1350 - 1250 | ~1300 | Stretching |

Note: These are representative values based on studies of related imidazole compounds. Specific values for this compound would require dedicated experimental and computational analysis.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE) is a measure of the molecule's stability.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | ~5.0 | Indicates high kinetic stability and low chemical reactivity.[8] |

Note: The values are typical estimates for stable organic molecules and are derived from general principles discussed in computational studies of imidazole derivatives.[8]

Application in Drug Development

The imidazole scaffold is a key component in many pharmacologically active compounds and is often crucial for binding to metallic centers in enzymes, such as the heme group in Heme Oxygenase-1 (HO-1).[9] Computational modeling is instrumental in the drug discovery process, from initial screening to lead optimization.

Logical Workflow for Drug Target Interaction

Computational simulations like molecular docking and molecular dynamics (MD) are used to predict how a ligand such as an imidazole derivative might bind to a protein target.[10] This in silico approach helps prioritize candidates for synthesis and in vitro testing.

Conclusion

Theoretical studies and computational modeling offer a powerful, synergistic approach to complement experimental research on this compound. Through methods like DFT and TD-DFT, it is possible to predict and analyze its geometric structure, vibrational and electronic spectra, and overall reactivity with a high degree of accuracy. This detailed molecular-level understanding is invaluable for guiding the synthesis of new derivatives and for accelerating the design of novel therapeutic agents and advanced materials. The integration of these computational strategies into research and development pipelines is essential for modern chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 1-Tritylimidazole from imidazole and trityl chloride.

Application Note: A Robust Protocol for the Synthesis of 1-Tritylimidazole

Introduction this compound is a pivotal intermediate in organic synthesis, particularly in the preparation of substituted imidazoles which are core structures in many pharmaceutical compounds.[1][2][3] The trityl protecting group offers steric hindrance and stability, facilitating selective reactions at other positions of the imidazole ring. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from imidazole and trityl chloride, adapted from established methods.[4] The procedure is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.

Reaction Scheme

Imidazole + Trityl Chloride → this compound

Experimental Protocol

This protocol outlines the synthesis of this compound on a 147 mmol scale.

Materials and Equipment:

-

Imidazole

-

Trityl chloride (Triphenylmethyl chloride)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane

-

Dichloromethane (DCM)

-

Water (deionized or distilled)

-

Brine (saturated aqueous sodium chloride solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Hydride: In a round-bottom flask, wash sodium hydride (6.5 g, 161.6 mmol, 1.1 eq) with hexane to remove the mineral oil. Carefully decant the hexane. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is reactive with air and moisture.

-

Reaction Setup: To the washed sodium hydride, add anhydrous DMF (200 ml) and cool the suspension in an ice bath.

-

Addition of Imidazole: Slowly add imidazole (10.0 g, 146.9 mmol, 1.0 eq) to the sodium hydride suspension. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

-

Addition of Trityl Chloride: To the same flask, add trityl chloride (41.0 g, 146.9 mmol, 1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Work-up:

-

Pour the reaction mixture onto ice.

-

Filter the resulting solid precipitate.

-

Partition the solid between water and dichloromethane.

-

Separate the organic phase and wash it with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter off the sodium sulfate.

-

Concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.

-

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: The final product, this compound, is obtained as a solid. The reported yield for this procedure is approximately 83% (37.8 g).[4] Characterization can be performed using techniques such as ¹H NMR and mass spectrometry.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Imidazole | 10.0 g (146.9 mmol) | [4] |

| Trityl Chloride | 41.0 g (146.9 mmol) | [4] |

| Sodium Hydride (60%) | 6.5 g (161.6 mmol) | [4] |

| Solvent | ||

| Anhydrous DMF | 200 ml | [4] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [4] |

| Reaction Time | 18 hours | [4] |